4-(2-(2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
Description
Properties
IUPAC Name |
4-[2-(2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-12-18(22)20(19(23)14-8-4-6-10-17(14)25-12)11-15(21)13-7-3-5-9-16(13)24-2/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWZATMFHJNCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as dibenzo[b,f][1,4]oxazepine derivatives, have been found to interact with a variety of targets, including antidepressant receptors, analgesic receptors, calcium channels, histamine H4 receptors, and HIV-1 reverse transcriptase.
Mode of Action
It is known that similar compounds can inactivate enzymes such as chymotrypsin. The inactivation is stoichiometric and proceeds with rate constants of 7 X 10 (5) M-1 min-1 and greater than 4 X 10 (6) M-1 min-1.
Biochemical Pathways
Similar compounds have been found to induce cell cycle arrest in the g2/m phase, suggesting that they may affect cell cycle regulation pathways.
Biological Activity
The compound 4-(2-(2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a member of the benzoxazepine family and has garnered attention for its potential biological activities. Its molecular formula is with a molecular weight of approximately 339.347 g/mol. This compound is noted for its structural complexity and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that derivatives of benzoxazepine compounds exhibit a range of biological activities including:
- Antimicrobial Activity : Some studies have shown that benzoxazepine derivatives possess antimicrobial properties against various bacterial strains. The synthesized derivatives demonstrated limited activity but showed significant effects against specific pathogens .
- Anticancer Activity : The cytotoxic effects of these compounds have been evaluated on several cancer cell lines. For instance, certain benzoxazepine derivatives exhibited varying degrees of cytotoxicity and influenced the release of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential mechanism for their anticancer effects .
Antimicrobial Studies
A study conducted by Khadra et al. highlighted the antimicrobial properties of synthesized benzoxazepine derivatives. The results indicated that while some compounds showed limited antimicrobial activity, they were effective against certain bacterial pathogens. The following table summarizes the antimicrobial activity observed:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | P. aeruginosa | 12 |
Anticancer Studies
In terms of anticancer activity, several studies have focused on the effects of benzoxazepine derivatives on solid tumor cell lines. The following table summarizes findings related to cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | 10 |
| Compound E | A549 (Lung Cancer) | 8 |
| Compound F | HeLa (Cervical Cancer) | 12 |
These findings suggest that specific modifications to the benzoxazepine structure can enhance biological activity.
Case Studies
In one notable case study, a derivative of this compound was evaluated for its anti-inflammatory properties in vitro. The study measured the inhibition of TNF-α production in macrophages treated with the compound, revealing a significant reduction in cytokine levels compared to controls .
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
*Calculated based on . †Estimated from structural similarity.
Core Heterocycle Modifications
- Hydantoin Derivatives (): Compounds like 3-(2-(4-fluorophenyl)-2-oxoethyl)-5,5-diphenylimidazolidine-2,4-dione feature a five-membered hydantoin core instead of the seven-membered oxazepine. The smaller ring size reduces conformational flexibility, impacting binding to biological targets .
- Pyrazolo-Benzothiazine-Diones (): The pyrazolo[4,3-c][1,2]benzothiazine-5,5-dione core incorporates sulfur, which increases electron-withdrawing effects compared to the oxygenated benzooxazepine system, altering redox properties and bioavailability .
Table 2: Core Structure Comparison
Q & A
Basic: What are the established synthetic routes for this compound, and what methodological considerations are critical for reproducibility?
The synthesis of this compound typically involves multi-step reactions, leveraging oxazoline or oxazepine intermediates. A common approach includes:
- Step 1 : Condensation of 2-methoxyphenyl ketone derivatives with ethyl glycinate to form the oxazolidine core.
- Step 2 : Cyclization via nucleophilic substitution or Michael addition to construct the benzooxazepine-dione scaffold .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or base-mediated conditions (e.g., K₂CO₃) to facilitate ring closure.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical Considerations : - Moisture-sensitive intermediates require anhydrous conditions.
- Monitor reaction progress via TLC or HPLC to prevent over-oxidation of ketone groups.
Basic: Which spectroscopic and crystallographic methods are optimal for structural characterization?
- X-ray Crystallography : Resolves absolute configuration and confirms the oxazepine-dione ring geometry. Key metrics include bond angles (e.g., C-O-C ~120°) and torsional strain in the methoxyphenyl moiety .
- NMR :
- ¹H NMR : Methoxy protons resonate at δ 3.8–4.1 ppm; ketone carbonyls appear as singlets near δ 170–175 ppm.
- ¹³C NMR : Oxazepine carbonyls show signals at δ 165–175 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) confirm functional groups .
Advanced: How can reaction yield and purity be optimized, particularly for stereochemically sensitive intermediates?
- Parameter Screening : Use a factorial design (e.g., 3² DOE) to test variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%).
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Advanced: How to resolve contradictions between computational (DFT) and experimental (X-ray/NMR) structural data?
- Case Example : If DFT predicts a planar oxazepine ring but X-ray shows puckering:
- Re-optimize the computational model using dispersion-corrected functionals (e.g., B3LYP-D3).
- Validate via QTAIM (Quantum Theory of Atoms in Molecules) analysis to assess non-covalent interactions influencing conformation .
- Cross-check with NOESY NMR to detect through-space correlations between methyl and methoxy groups .
Advanced: What experimental designs are robust for evaluating biological activity and mechanism of action?
- In vitro assays :
- Dose-response curves : Test against GABAₐ receptors (IC₅₀ determination via radioligand binding assays) .
- CYP450 inhibition : Use liver microsomes to assess metabolic stability.
- In vivo models :
- Employ zebrafish embryos for neuroactivity screening (LC₅₀ and behavioral endpoints).
- Controls : Include positive controls (e.g., Diazepam for GABA activity) and vehicle controls to isolate compound-specific effects .
Basic: What are the known chemical reactivity profiles and derivatization strategies?
- Oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to epoxidize the oxazepine double bond.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces ketones to secondary alcohols.
- Derivatization :
- Introduce sulfonamide groups via nucleophilic substitution at the methyl position .
- Click chemistry (CuAAC) with azide-functionalized probes for bioconjugation .
Advanced: How to assess environmental impact and degradation pathways in laboratory settings?
- Fate Studies :
- Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; analyze via LC-MS for degradation products.
- Photolysis : Expose to UV light (254 nm) and monitor half-life using HPLC-DAD.
- Ecotoxicology :
- Algal toxicity : Test growth inhibition in Chlorella vulgaris (72-h EC₅₀).
- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) using shake-flask methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
